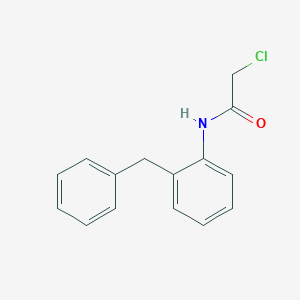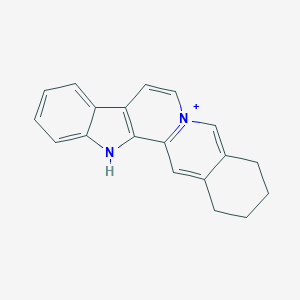
Sempervirine cation
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Sempervirine is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Sempervirine has demonstrated potential as an anticancer agent, particularly in the treatment of hepatocellular carcinoma and glioma It has been shown to induce cell cycle arrest and promote autophagy and apoptosis in cancer cells.
Industry: While industrial applications are limited, sempervirine’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and chemical products.
Mécanisme D'action
Target of Action
Sempervirine cation, also known as Sempervirine, is an indole alkaloid isolated from Gelsemium sempervirens . It primarily targets RNA polymerase I, a key enzyme involved in the transcription of ribosomal RNA (rRNA) . Sempervirine also interacts with the Akt/mTOR and Wnt/β-catenin signaling pathways .
Biochemical Pathways
Sempervirine affects several biochemical pathways. It induces autophagy and apoptosis via the Akt/mTOR signaling pathways . It also regulates the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation .
Pharmacokinetics
It has been shown to have significant anti-tumor effects on various cancer cells . More research is needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Sempervirine’s action results in several cellular effects. It leads to G2/M phase arrest and apoptosis . It also promotes the effect of autophagic flux and accumulation of LC3B . Furthermore, it reduces the expression of p62 protein and induces the autophagic death of glioma cells .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Sempervirine cation interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to induce apoptosis in HCC cells, which is associated with cell cycle arrest during the G1 phase, up-regulation of p53, and down-regulation of cyclin D1, cyclin B1, and CDK2 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of HCC and glioma cells and promote apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to induce G2/M phase arrest in glioma cells and initiate apoptosis and autophagy by regulating the Akt/mTOR signaling pathway . In HCC cells, it induces apoptosis by regulating the Wnt/β-catenin pathway .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have significant effects on cellular function. For instance, it has been shown to inhibit the growth of glioma cancer in both in vivo and in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to significantly reduce cell viability and inhibit cell colony formation in U251 and U87 cells in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to downregulate the expressions of AKT and mTOR phosphorylated proteins in the mTOR signaling pathway .
Méthodes De Préparation
Analyse Des Réactions Chimiques
Sempervirine undergoes various chemical reactions, including:
Oxidation: Sempervirine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the structure of sempervirine, potentially altering its biological activity.
Substitution: Sempervirine can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Sempervirine is unique due to its specific chemical structure and mechanism of action. Similar compounds include other indole alkaloids such as:
Yohimbine: An indole alkaloid with different pharmacological properties, primarily used as an aphrodisiac and for treating erectile dysfunction.
Reserpine: Another indole alkaloid used as an antihypertensive and antipsychotic agent.
Compared to these compounds, sempervirine’s ability to inhibit RNA polymerase I and its specific effects on cancer cell proliferation and apoptosis make it a unique and valuable compound for scientific research and potential therapeutic applications .
Propriétés
IUPAC Name |
16,17,18,19-tetrahydro-3H-yohimban-13-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902228 | |
| Record name | NoName_1452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-99-1 | |
| Record name | 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sempervirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEMPERVIRINE CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



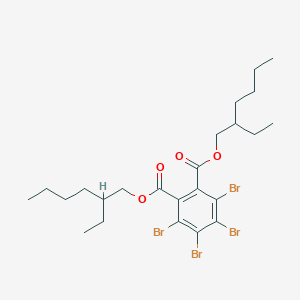
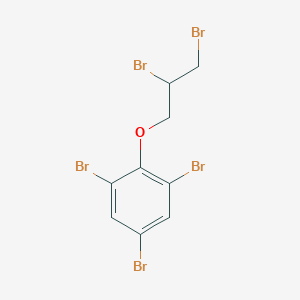

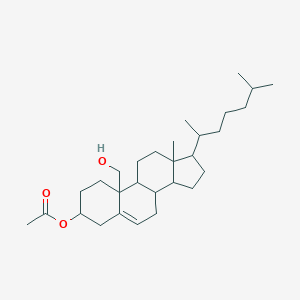
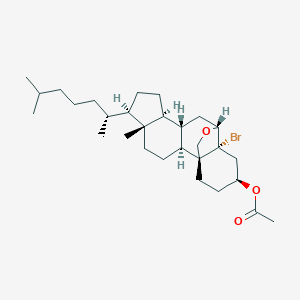
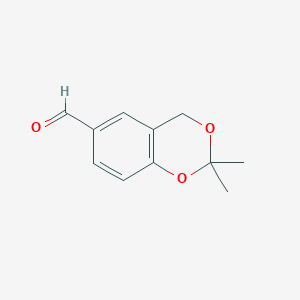
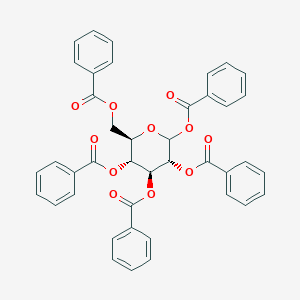
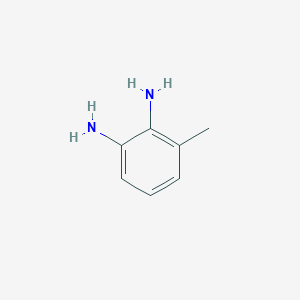
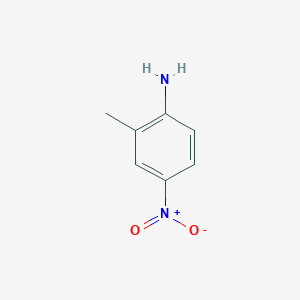
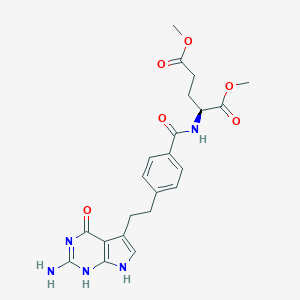
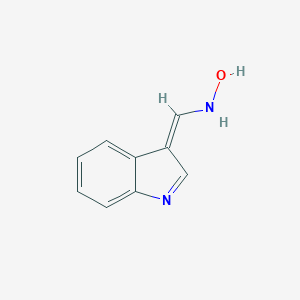
![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)
